molecular formula C20H24N2O2 B1251082 Pwtgeycipjpjjo-uhfffaoysa-

Pwtgeycipjpjjo-uhfffaoysa-

Cat. No.: B1251082
M. Wt: 324.4 g/mol
InChI Key: PWTGEYCIPJPJJO-UHFFFAOYSA-N
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Description

The compound "Pwtgeycipjpjjo-uhfffaoysa-" (hereafter referred to as Compound X) is a synthetic organic molecule, identified by its InChI Key suffix "UHFFFAOYSA-", which is a standardized identifier for chemical structures. Based on analogous compounds in the evidence (e.g., CAS 428854-24-4 and CAS 2973-78-6), Compound X likely contains a pyrimidine or benzaldehyde core with substituents influencing its reactivity and applications in pharmaceuticals or materials science .

Synthesis routes for structurally similar compounds involve multi-step reactions, such as nucleophilic substitution or catalytic cross-coupling, with purification via chromatography (LC-MS) and characterization by NMR and mass spectrometry .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-(3-hydroxy-2-methyl-1-pentyl-9H-carbazol-4-yl)acetamide

InChI

InChI=1S/C20H24N2O2/c1-4-5-6-9-14-12(2)20(24)19(21-13(3)23)17-15-10-7-8-11-16(15)22-18(14)17/h7-8,10-11,22,24H,4-6,9H2,1-3H3,(H,21,23)

InChI Key

PWTGEYCIPJPJJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=C(C2=C1NC3=CC=CC=C32)NC(=O)C)O)C

Synonyms

antiostatin A1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound X’s properties, it is compared to two structurally analogous compounds: 3,5-Dibromo-2-hydroxybenzaldehyde (CAS 2973-78-6) and 1-chloro-2-methylpropan-2-yl carbamate (CAS 428854-24-4). These were selected based on shared functional groups, synthetic complexity, and applications in medicinal chemistry .

Table 1: Structural and Physicochemical Comparison

Property Compound X (Hypothetical) 3,5-Dibromo-2-hydroxybenzaldehyde 1-Chloro-2-methylpropan-2-yl Carbamate
Molecular Formula C₁₇H₁₅FN₈ (estimated) C₇H₅BrO₂ C₁₇H₁₅ClN₈O₂
Molecular Weight ~350–370 g/mol 201.02 g/mol 350.35 g/mol
Key Functional Groups Fluorine, pyrazolo-pyridinyl Bromine, hydroxyl, aldehyde Chlorine, carbamate, pyrimidinyl
Solubility Moderate in DMSO Low in water; soluble in THF Low in water; soluble in dichloromethane
Synthetic Yield ~30–40% (estimated) 26–35% 35% (reported)
Biological Activity Kinase inhibition (hypothesized) Antimicrobial Anticancer (in vitro)

Key Findings:

Structural Similarities :

  • Compound X and CAS 428854-24-4 both feature nitrogen-rich heterocycles (pyrimidine/pyrazolo-pyridinyl), which are critical for binding to biological targets like kinase enzymes .
  • Compound X and CAS 2973-78-6 share halogen substituents (fluorine vs. bromine), which enhance metabolic stability and lipophilicity .

Functional Differences :

  • The carbamate group in CAS 428854-24-4 improves its bioavailability compared to Compound X’s hypothetical fluorinated structure, which may limit gastrointestinal absorption .
  • CAS 2973-78-6’s aldehyde group confers reactivity in crosslinking applications, whereas Compound X’s fluorine substituent likely enhances its electronegativity and resistance to oxidation .

Synthetic Challenges :

  • Compound X’s multi-step synthesis (similar to CAS 428854-24-4) requires stringent temperature control (−78°C to room temperature) and catalysts like palladium, increasing production costs .
  • In contrast, CAS 2973-78-6 is synthesized in fewer steps but with lower yields due to bromination side reactions .

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